![molecular formula C16H16N6O2S B2489593 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 769927-54-0](/img/structure/B2489593.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. It has a sulfanyl group (-SH) attached to the triazole ring, and an acetamide group attached to the sulfanyl group. The acetamide group is further substituted with a 3-methoxyphenyl group. The triazole ring is also substituted with a 4-amino group and a 4-pyridinyl group .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, also known as 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide:
Neuroprotective Agents
This compound has shown potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson’s disease (PD). Research indicates that derivatives of the 1,2,4-triazole scaffold can inhibit the aggregation of alpha-synuclein, a protein associated with PD . By preventing the formation of toxic aggregates, these compounds may help protect dopaminergic neurons from degeneration.
Protein Kinase Inhibition
The compound’s structure suggests it could be a potent inhibitor of various protein kinases. Protein kinases are crucial in regulating cellular activities, and their dysregulation is linked to numerous diseases, including cancer. Studies have shown that similar compounds can inhibit kinases like Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which are involved in cell cycle regulation and neurodegenerative diseases .
Antiviral Agents
Compounds with similar structures have been investigated for their antiviral properties. The presence of the triazole ring and pyridine moiety can enhance the compound’s ability to interfere with viral replication processes. This makes it a candidate for developing treatments against viral infections .
Anti-inflammatory Agents
The compound’s structure allows it to interact with various biological targets involved in inflammation. Research on related compounds has demonstrated significant anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions .
Anticancer Agents
Given its potential to inhibit protein kinases, this compound could also serve as an anticancer agent. Protein kinase inhibitors are a class of cancer therapeutics that target specific kinases involved in tumor growth and proliferation. The compound’s ability to disrupt these pathways could make it effective against certain types of cancer .
Antioxidant Properties
The compound may exhibit antioxidant properties due to its chemical structure, which can scavenge free radicals and reduce oxidative stress. This property is valuable in preventing cellular damage and aging, as well as in treating diseases where oxidative stress plays a key role .
Antibacterial Agents
The triazole and pyridine components of the compound suggest it could be effective against bacterial infections. These moieties are known to enhance the antibacterial activity of compounds, making them useful in developing new antibiotics .
Enzyme Inhibition
The compound’s structure allows it to act as an enzyme inhibitor, potentially targeting enzymes involved in various metabolic pathways. This application is crucial in drug development for diseases where enzyme activity is dysregulated .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application leverages different aspects of the compound’s chemical structure to address specific biological challenges.
Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and derivatives. Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 …). A brief review of the biological potential of indole derivatives.
Wirkmechanismus
Target of Action
The primary target of this compound is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid fibrils, which are the main constituents of intraneuronal inclusions known as Lewy bodies and Lewy neurites .
Biochemical Pathways
The compound affects the pathway involving α-syn and its aggregation into amyloid fibrils. These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons . The aggregation process causes cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration. It has been shown to slightly reduce α-syn aggregation . It also displayed the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-4-2-3-12(9-13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-7-18-8-6-11/h2-9H,10,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCXUDQIMWZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

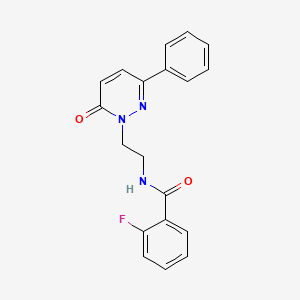

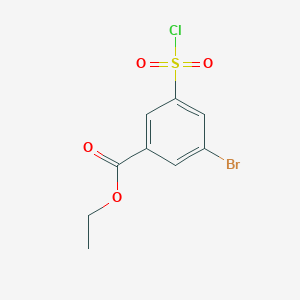
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
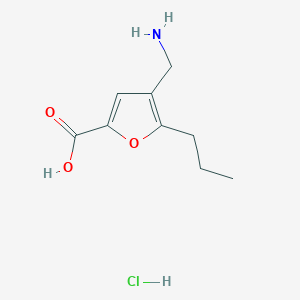
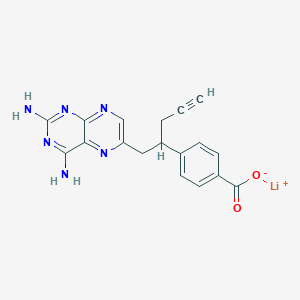
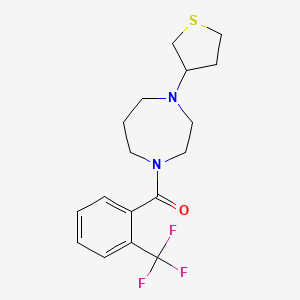
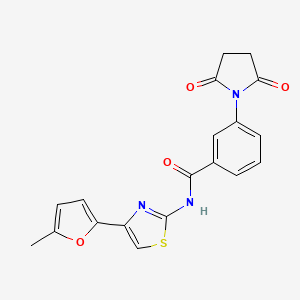

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
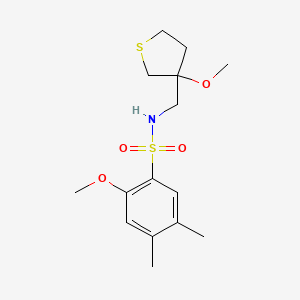
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)